methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a methyl ester group at the 2-position and a 2-aminobenzenesulfonyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with a sulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce thiol derivatives.
Scientific Research Applications
Methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-1-(2-nitrobenzenesulfonyl)pyrrolidine-2-carboxylate
- Methyl (2S)-1-(2-hydroxybenzenesulfonyl)pyrrolidine-2-carboxylate
- Methyl (2S)-1-(2-methylbenzenesulfonyl)pyrrolidine-2-carboxylate
Uniqueness
Methyl (2S)-1-(2-aminobenzenesulfonyl)pyrrolidine-2-carboxylate is unique due to the presence of the amino group, which allows for additional functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Properties
Molecular Formula |
C12H16N2O4S |
---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
methyl (2S)-1-(2-aminophenyl)sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O4S/c1-18-12(15)10-6-4-8-14(10)19(16,17)11-7-3-2-5-9(11)13/h2-3,5,7,10H,4,6,8,13H2,1H3/t10-/m0/s1 |
InChI Key |
MSRAJCZQZJXDGV-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1S(=O)(=O)C2=CC=CC=C2N |
Canonical SMILES |
COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.